1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is a chloro-substituted propan-2-one derivative featuring a benzene ring substituted with an ethyl group at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position.
The trifluoromethylthio group is notable for its electron-withdrawing properties and metabolic stability, making it a critical functional group in bioactive molecules. The ethyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Properties
Molecular Formula |
C12H12ClF3OS |
|---|---|
Molecular Weight |
296.74 g/mol |
IUPAC Name |
1-chloro-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
RMJJADIQEYGWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of the trifluoromethylthio group onto a suitably substituted aromatic ketone, followed by chlorination at the alpha position of the ketone side chain. The synthetic route requires careful control of reaction conditions to preserve the sensitive trifluoromethylthio functionality and to achieve high purity and yield.
Stepwise Preparation Approach
Based on literature precedents for related α-trifluoromethylthiolated ketones and chloro-substituted ketones, the following general preparation steps are involved:
Synthesis of the Aromatic Ketone Precursor
- The starting material is often a substituted acetophenone derivative, such as 5-ethyl-2-acetylphenyl compound.
- Introduction of the trifluoromethylthio group is achieved via electrophilic trifluoromethylthiolation reagents, for example, N-SCF3 phthalimide or related reagents, under mild conditions in an inert atmosphere.
- Catalytic systems such as DABCO (1,4-diazabicyclo[2.2.2]octane) in dry dichloromethane at room temperature facilitate the trifluoromethylthiolation reaction efficiently within 3 hours.
Alpha-Chlorination of the Propan-2-one Side Chain
- The α-chlorination of the ketone is typically carried out using chlorinating agents such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination or decomposition.
- The reaction is performed in anhydrous solvents under inert atmosphere to maintain the integrity of the trifluoromethylthio group.
- The chlorination step introduces the chloro substituent at the alpha carbon adjacent to the carbonyl, yielding the target compound.
Specific Experimental Conditions
- Reactions are conducted under argon atmosphere using Schlenk techniques or glovebox to exclude moisture and oxygen.
- Solvents such as dry dichloromethane, acetonitrile, or toluene are purified by distillation over drying agents like calcium hydride or sodium/benzophenone to ensure anhydrous conditions.
- Reaction temperatures are typically maintained between -20 °C to room temperature to optimize yields and minimize side reactions.
- Purification of the product is achieved by silica gel column chromatography using appropriate eluents (e.g., hexane/ethyl acetate mixtures) and recrystallization to attain purity ≥ 98%.
Research Findings and Analytical Data
Yield and Purity
Spectroscopic Characterization
Comparative Table of Related Compounds and Preparation Notes
| Compound Name | Key Differences | Preparation Notes |
|---|---|---|
| 1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one | Positional isomer with ethyl at para position | Similar synthetic route, slight variation in aromatic substitution affects reactivity |
| 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one | Lacks chloro substituent | Chlorination step omitted; different reactivity profile |
| 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one | Positional isomer | Preparation involves regioselective trifluoromethylthiolation |
Chemical Reactions Analysis
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Scientific Research Applications
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the trifluoromethylthio group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the chloro group is replaced by nucleophiles. Additionally, the carbonyl group in the propan-2-one moiety can undergo various transformations, contributing to its diverse reactivity .
Comparison with Similar Compounds
Trifluoromethylthio-Substituted Analogues
1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Structure : Differs by replacing the ethyl group with a difluoromethyl (-CF₂H) group at the 5-position.
- Molecular Formula : C₁₁H₈ClF₅OS vs. C₁₂H₁₂ClF₃OS (target compound).
- Molecular Weight : 318.69 vs. ~314.74 (estimated for the target).
- This may alter solubility and biological activity .
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one
- Structure : Retains the chloro and trifluoromethyl groups but replaces the trifluoromethylthio with a methoxy (-OCH₃) group.
- Molecular Formula : C₁₀H₈ClF₃O₂ (CAS 1340177-72-1).
- Molecular Weight : 252.62.
- This compound’s lower molecular weight reflects simpler substitution patterns .
Thiophene-Based Analogues
3-Chloro-1-(thiophen-2-yl)propan-1-one
- Structure: A thiophene ring replaces the benzene ring, with a chloro group at the 3-position of the propanone chain.
- Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride .
- Key Differences : The absence of trifluoromethylthio and ethyl groups reduces steric hindrance and electronic complexity. Thiophene’s aromaticity differs from benzene, affecting conjugation and reactivity .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
Hydrazinylidene Derivatives
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Structure : Incorporates a hydrazinylidene group (-NH-N=C-) attached to a methoxyphenyl ring.
- Crystallography : Refined using SHELX software (R factor = 0.038), demonstrating planar geometry at the hydrazine moiety .
- Key Differences : The hydrazinylidene group enables chelation and coordination chemistry, unlike the inert trifluoromethylthio group in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The trifluoromethylthio group in the target compound significantly lowers electron density at the aryl ring, enhancing electrophilicity at the carbonyl group. This contrasts with methoxy or hydrazinylidene substituents, which donate electrons or enable resonance .
- Synthetic Challenges : Friedel-Crafts acylation (as in ) may be less feasible for the target compound due to steric hindrance from the ethyl and -SCF₃ groups. Alternative methods, such as halogenation of pre-formed ketones, might be required.
- The target compound’s -SCF₃ group could improve metabolic stability in drug design .
Q & A
Q. What are the recommended synthetic routes for 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one?
Methodological Answer: A plausible route involves halogenation and functional group interconversion. For example, trifluoromethylthio groups can be introduced via nucleophilic substitution using reagents like HF·pyr (pyridinium polyhydrogen fluoride) under anhydrous conditions . Key steps:
Chlorination: Use chlorinating agents (e.g., SOCl₂) to introduce the chloro group at the propan-2-one position.
Trifluoromethylthio Incorporation: React with 4-(trifluoromethylthio)phenol derivatives (see ) in a Friedel-Crafts-like acylation.
Purification: Flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) to isolate the product .
Q. Table 1: Example Reaction Conditions
| Step | Reagent/Conditions | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Chlorination | SOCl₂, DCM | Dichloromethane | 0–25°C | ~70% |
| Trifluoromethylthio Addition | HF·pyr, 6 equiv. | DCM | 25°C | 50–60% |
| *Yields based on analogous reactions in . |
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
Q. What safety precautions are critical during synthesis?
Methodological Answer:
- Chlorinated Compounds: Use fume hoods and impermeable gloves due to potential toxicity .
- Trifluoromethylthio Groups: Avoid inhalation; HF·pyr requires strict anhydrous conditions to prevent HF release .
- Waste Disposal: Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic and spectroscopic data?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. For example, hydrogen bonding or torsional angles may explain discrepancies between NMR and crystallographic data .
- Validation: Cross-check with DFT-calculated NMR shifts (Gaussian or ORCA software) to validate experimental results .
Q. What strategies optimize reaction yields for scale-up?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) to improve trifluoromethylthio group reactivity .
- Catalysis: Explore Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation efficiency .
- Kinetic Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .
Q. How to model electronic effects of the trifluoromethylthio group computationally?
Methodological Answer:
Q. How to troubleshoot low purity in final product isolation?
Methodological Answer:
Q. What advanced techniques confirm regioselectivity in substitution reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
